![molecular formula C5H4Br2F2N2 B2937821 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole CAS No. 1884457-45-7](/img/structure/B2937821.png)
4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole
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Overview
Description
The compound “4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole” is likely to be an organic compound given its composition. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole core, with the bromo, bromodifluoromethyl, and methyl groups attached at the 4th, 3rd, and 5th positions respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo and bromodifluoromethyl groups, which are electron-withdrawing, and the methyl group, which is electron-donating .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, compounds with similar structures have been found to be liquid at room temperature .Scientific Research Applications
Tautomerism and Structural Analysis
The study of tautomerism in 4-bromo substituted 1H-pyrazoles, including derivatives similar to 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole, highlights the importance of bromine substitution in determining the predominant tautomeric form. This research offers valuable information for understanding the compound's behavior in different states and its implications for chemical synthesis and material science applications (Trofimenko et al., 2007).
Chemoselective Synthesis
Research into the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles demonstrates the utility of bromo and difluoromethyl substituted pyrazoles in facilitating moderate to excellent yields of pyrazole derivatives under mild conditions. This work underscores the compound's role in advancing methodologies for constructing pyrazole frameworks with significant potential in developing pharmacologically active molecules and materials (Lu et al., 2019).
Cross-Coupling Catalysts
The synthesis and evaluation of bulky bis(pyrazolyl)palladium complexes, using derivatives of 4-bromo substituted pyrazoles, highlight their effectiveness as catalysts in Suzuki–Miyaura cross-coupling reactions. These findings contribute to the development of more efficient and selective catalytic processes for creating biaryl compounds, which are crucial in pharmaceuticals and materials science (Ocansey et al., 2018).
Advanced Material Synthesis
The catalytic C-H arylation of pyrazoles, including bromo and difluoromethyl substituted variants, lays the foundation for a novel approach to synthesizing complex arylated pyrazoles. This method facilitates direct attachment of new arene rings to predetermined positions of the heteroarene nucleus, providing rapid access to fully substituted pyrazoles with complete regiocontrol. This process is pivotal for the development of advanced materials and pharmaceuticals with tailored properties (Goikhman et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-3-[bromo(difluoro)methyl]-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2F2N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCUPQLMPGCCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole |
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